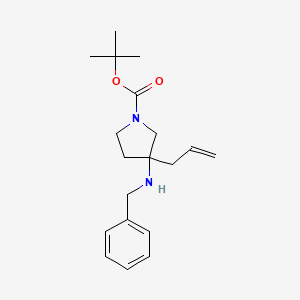
tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with an allylating agent (such as allyl bromide or allyl chloride) in an appropriate solvent. The benzylamino group can be introduced through subsequent N-alkylation using a benzyl halide. The overall process requires careful optimization to achieve high yields and stereoselectivity .
Scientific Research Applications
Metabolism and Identification of Metabolites
One study explores the CYP2C8- and CYP3A-mediated C-demethylation of a compound related to tert-butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate, highlighting the metabolic pathways involving oxidation and N-dealkylation in human liver microsomes. This research is vital for understanding the drug's metabolism and the formation of its metabolites, contributing to the development of related pharmacological agents (Prakash et al., 2008).
Synthesis and Characterization of Pyrrolidinone Derivatives
Another study describes the synthesis of a pyrrolidinone derivative closely related to the tert-butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate, providing insights into the structural characterization and potential pharmaceutical applications of such compounds. This research contributes to the broader understanding of pyrrolidinone derivatives in medicinal chemistry (Weber et al., 1995).
Aerobic Oxidation Catalysis
Research on the selective aerobic oxidation of allylic and benzylic alcohols, facilitated by tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate and copper(I) chloride, demonstrates the compound's utility in catalyzing chemoselective oxidation reactions. This study highlights the compound's role in synthesizing α,β-unsaturated carbonyl compounds, showcasing its potential in organic synthesis and industrial applications (Shen et al., 2012).
properties
IUPAC Name |
tert-butyl 3-(benzylamino)-3-prop-2-enylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-11-19(20-14-16-9-7-6-8-10-16)12-13-21(15-19)17(22)23-18(2,3)4/h5-10,20H,1,11-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUHKFZKCBRMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=C)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2643776.png)
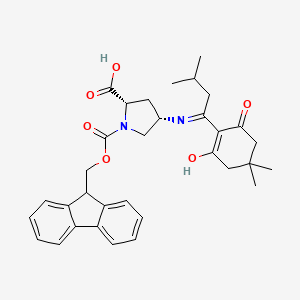
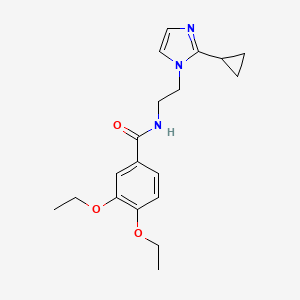
![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)
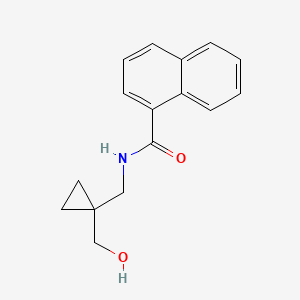
![(Z)-2-Methyl-4-oxo-6-[(5S,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2643783.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2643784.png)
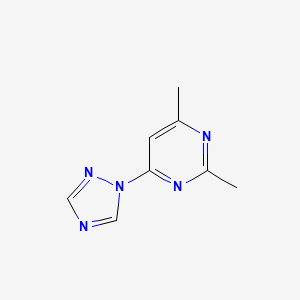
![3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B2643788.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643789.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2643790.png)
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B2643792.png)
![4-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2643794.png)